1-bencil-1H-imidazol-2-tiol

Descripción general

Descripción

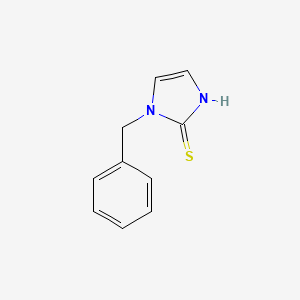

1-Benzyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a benzyl group at the nitrogen atom and a thiol group at the second carbon. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, synthetic chemistry, and industrial processes.

Aplicaciones Científicas De Investigación

1-Benzyl-1H-imidazole-2-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as a catalyst in organic reactions.

Análisis Bioquímico

Biochemical Properties

1-benzyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The sulfur atom in 1-benzyl-1H-imidazole-2-thiol can form bonds with metal ions, making it a potential ligand in metalloprotein interactions. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .

Cellular Effects

1-benzyl-1H-imidazole-2-thiol affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial in cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 1-benzyl-1H-imidazole-2-thiol can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of 1-benzyl-1H-imidazole-2-thiol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, 1-benzyl-1H-imidazole-2-thiol can interact with transcription factors, influencing gene expression by altering their binding to DNA. These interactions can lead to changes in cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-benzyl-1H-imidazole-2-thiol can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-benzyl-1H-imidazole-2-thiol is relatively stable under standard laboratory conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to 1-benzyl-1H-imidazole-2-thiol can lead to cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-benzyl-1H-imidazole-2-thiol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases. Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications .

Metabolic Pathways

1-benzyl-1H-imidazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations. Additionally, 1-benzyl-1H-imidazole-2-thiol can affect the activity of enzymes in oxidative stress pathways, altering the balance of reactive oxygen species and antioxidant defenses .

Transport and Distribution

The transport and distribution of 1-benzyl-1H-imidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s interactions with binding proteins can influence its localization and accumulation within cells. For instance, binding to cytoplasmic proteins can retain 1-benzyl-1H-imidazole-2-thiol in the cytoplasm, while interactions with nuclear proteins can facilitate its transport to the nucleus .

Subcellular Localization

1-benzyl-1H-imidazole-2-thiol exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct 1-benzyl-1H-imidazole-2-thiol to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, modifications such as phosphorylation can alter its localization and activity within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of 1,2-diketones with ammonium acetate and aldehydes using various catalysts under green chemistry conditions .

Industrial Production Methods: Industrial production of 1-benzyl-1H-imidazole-2-thiol typically involves large-scale cyclo-condensation reactions. These processes are optimized for efficiency and yield, often employing continuous flow reactors and environmentally friendly solvents to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines are employed under basic conditions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiolates.

Substitution: Benzyl-substituted derivatives.

Mecanismo De Acción

The mechanism of action of 1-benzyl-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, affecting various signaling pathways .

Comparación Con Compuestos Similares

1-Benzyl-2-aryl-1H-benzo[d]imidazole: Similar structure but with an aryl group instead of a thiol group.

2-Mercaptoimidazole: Contains a thiol group but lacks the benzyl substitution.

1-Phenylimidazole: Features a phenyl group instead of a benzyl group.

Uniqueness: 1-Benzyl-1H-imidazole-2-thiol is unique due to the presence of both a benzyl group and a thiol group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Actividad Biológica

1-Benzyl-1H-imidazole-2-thiol, a compound with significant biological activity, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1-Benzyl-1H-imidazole-2-thiol is characterized by its imidazole ring, which is crucial for its biological activity. The compound has the following molecular formula:

- Molecular Formula : C₉H₉N₃S

- Molecular Weight : 181.25 g/mol

- CAS Number : 23269-10-5

The presence of the thiol (-SH) group enhances its reactivity and interaction with biological macromolecules.

The biological activity of 1-benzyl-1H-imidazole-2-thiol is primarily attributed to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including aldosterone synthase (CYP11B2), which plays a role in regulating blood pressure and electrolyte balance. Inhibiting this enzyme can have therapeutic effects in conditions like hypertension and heart failure .

- Antioxidant Activity : The thiol group contributes to its antioxidant properties, allowing it to scavenge free radicals and reduce oxidative stress in cells.

Biological Activities

Research has demonstrated multiple biological activities associated with 1-benzyl-1H-imidazole-2-thiol:

- Anticancer Properties : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting the proliferation of breast cancer cells through apoptosis induction.

- Antimicrobial Effects : It has been evaluated for antibacterial and antifungal activities. Preliminary studies suggest effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Data Table: Biological Activities

Case Studies

Several case studies have highlighted the efficacy of 1-benzyl-1H-imidazole-2-thiol in clinical and experimental settings:

- Aldosterone Synthase Inhibition :

-

Anticancer Research :

- In vitro studies demonstrated that treatment with 1-benzyl-1H-imidazole-2-thiol resulted in a dose-dependent decrease in cell viability in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

- Antimicrobial Activity :

Propiedades

IUPAC Name |

3-benzyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFYLGZVCPZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349892 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23269-10-5 | |

| Record name | 1-benzyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-2-mercaptoimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.